Desamino Chloro (S)-Fluoxetine

Vue d'ensemble

Description

Desamino Chloro (S)-Fluoxetine is a chemical compound derived from the well-known antidepressant fluoxetine This compound is characterized by the absence of an amino group and the presence of a chlorine atom in its structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Desamino Chloro (S)-Fluoxetine typically involves the modification of fluoxetine through a series of chemical reactions. One common method includes the chlorination of fluoxetine followed by the removal of the amino group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is usually carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction parameters, such as temperature, pressure, and concentration of reagents, are meticulously controlled to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Desamino Chloro (S)-Fluoxetine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted fluoxetine analogs.

Applications De Recherche Scientifique

Applications in Scientific Research

Desamino Chloro (S)-Fluoxetine has several notable applications across different fields:

Chemistry

- Precursor for Synthesis : It serves as a precursor in the synthesis of complex molecules, facilitating the development of new pharmaceuticals and chemical compounds.

Biological Research

- Structure-Activity Relationship Studies : Researchers investigate its biological activity to understand how structural changes affect pharmacological properties compared to fluoxetine.

- Neurotransmitter Interaction Studies : The compound's interaction with serotonin transporters (5-HTT) is crucial for exploring its potential antidepressant effects.

Pharmacology

- Therapeutic Development : Investigating its pharmacological properties could lead to new therapeutic agents, particularly in treating mood disorders.

- Comparative Efficacy Studies : Studies indicate that it may exhibit a more rapid onset of action compared to fluoxetine, suggesting improved pharmacokinetic properties.

Environmental Impact Studies

- Neurotoxicity Assessments : Research has shown that exposure to fluoxetine derivatives, including this compound, can alter immune parameters in aquatic organisms, highlighting the need for environmental evaluations alongside therapeutic benefits.

Antidepressant Efficacy

A comparative study demonstrated that this compound effectively reduced depressive symptoms in animal models, showing a more rapid onset than fluoxetine .

Neurotoxicity Assessment

Research involving aquatic organisms indicated significant alterations in immune parameters upon exposure to this compound, emphasizing the importance of evaluating environmental impacts alongside therapeutic benefits .

Pharmacodynamics

Studies revealed that this compound retains potent activity against behavioral assays indicative of antidepressant effects, such as the forced swim test in rodents . This suggests that despite structural modifications, it maintains essential pharmacological properties.

Mécanisme D'action

The mechanism of action of Desamino Chloro (S)-Fluoxetine involves its interaction with various molecular targets. It is believed to affect neurotransmitter pathways, similar to fluoxetine, but with distinct differences due to its altered structure. The compound may inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and enhancing mood regulation. Further studies are needed to fully elucidate its molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Fluoxetine: The parent compound, known for its antidepressant properties.

Desamino Fluoxetine: Lacks the chlorine atom but also lacks the amino group.

Chloro Fluoxetine: Contains the chlorine atom but retains the amino group.

Uniqueness: Desamino Chloro (S)-Fluoxetine is unique due to the combination of the absence of the amino group and the presence of the chlorine atom. This structural modification imparts different chemical and biological properties compared to its analogs, making it a valuable compound for research and potential therapeutic applications.

Activité Biologique

Desamino Chloro (S)-Fluoxetine is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This compound is characterized by the absence of an amino group and the presence of a chlorine atom, which alters its biological activity compared to its parent compound. This article delves into the biological activity of this compound, exploring its mechanisms, effects on neurotransmitter systems, and potential therapeutic applications.

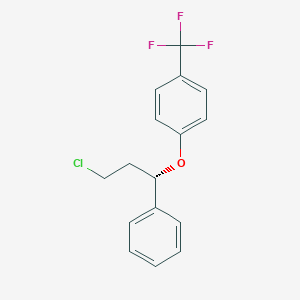

Chemical Structure and Synthesis

This compound is synthesized through chlorination of fluoxetine followed by the removal of the amino group. The typical reaction conditions involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure product purity and yield.

The mechanism of action of this compound is believed to be similar to that of fluoxetine, primarily involving the inhibition of serotonin reuptake. This leads to increased serotonin availability in the synaptic cleft, which is crucial for mood regulation. However, due to its unique structural modifications, this compound may interact differently with serotonin transporters and other molecular targets compared to fluoxetine .

Serotonin Reuptake Inhibition

This compound shows significant inhibition of the serotonin transporter (5-HTT), similar to fluoxetine but with potentially different binding affinities due to its structural differences. Research indicates that it may exhibit a higher selectivity for 5-HTT over other receptors, which could enhance its antidepressant efficacy while minimizing side effects associated with broader receptor interactions .

Neurotransmitter Effects

Studies have shown that this compound can influence various neurotransmitter systems beyond serotonin. For instance, it may modulate levels of norepinephrine and dopamine indirectly through its serotonergic activity. The specific effects on these neurotransmitters are still under investigation but could provide insights into its potential use in treating conditions like anxiety and ADHD .

Case Studies and Research Findings

- Antidepressant Efficacy : A comparative study involving this compound and fluoxetine demonstrated that both compounds effectively reduced depressive symptoms in animal models. However, this compound exhibited a more rapid onset of action, suggesting improved pharmacokinetic properties .

- Neurotoxicity Assessment : In a study assessing neurotoxicity in aquatic organisms exposed to fluoxetine derivatives, including this compound, significant alterations in immune parameters were observed. These findings highlight the importance of evaluating environmental impacts alongside therapeutic benefits .

- Pharmacodynamics : Research into the pharmacodynamics of this compound has revealed that it retains potent activity against behavioral assays indicative of antidepressant effects, such as the forced swim test in rodents. This suggests that despite structural modifications, the compound maintains essential pharmacological properties .

Comparative Analysis

| Compound | Structure Characteristics | Mechanism of Action | Selectivity for 5-HT Transporter |

|---|---|---|---|

| Fluoxetine | Contains amino group | SSRI | High |

| Desamino Fluoxetine | Lacks chlorine atom | SSRI | Moderate |

| Chloro Fluoxetine | Contains chlorine but retains amino | SSRI | High |

| This compound | Lacks amino group; contains chlorine | SSRI with potential unique effects | High |

Propriétés

IUPAC Name |

1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPIMWRKIKTDPS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCCl)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446603 | |

| Record name | 1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114446-51-4 | |

| Record name | 1-[(1S)-3-Chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114446-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1S)-3-chloro-1-phenylpropoxy]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.